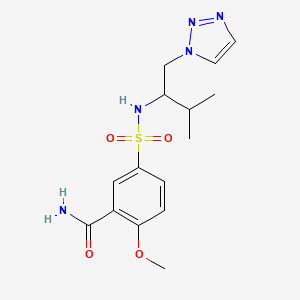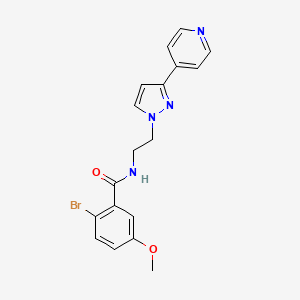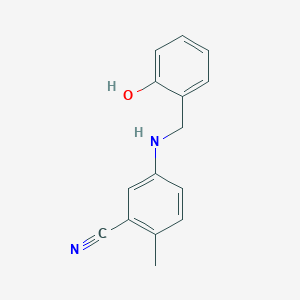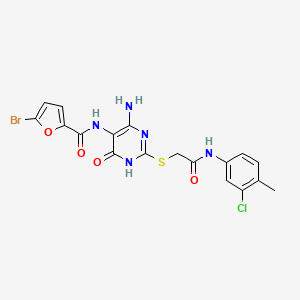
1-(Pentafluorophenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pentafluorophenyl)propan-2-one is an organic compound characterized by the presence of a pentafluorophenyl group attached to a propanone backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The pentafluorophenyl group imparts significant electron-withdrawing effects, influencing the compound’s reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Pentafluorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of pentafluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Pentafluorophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pentafluorophenyl group can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Substituted pentafluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Pentafluorophenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism by which 1-(Pentafluorophenyl)propan-2-one exerts its effects is largely influenced by the electron-withdrawing nature of the pentafluorophenyl group. This group stabilizes negative charges and enhances the compound’s reactivity towards nucleophiles. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with enzymes, receptors, or other biomolecules through covalent or non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
1-(Trifluoromethyl)benzene: Shares the electron-withdrawing properties but differs in the extent of fluorination.
2,2,2-Trifluoroacetophenone: Similar in having a trifluoromethyl group but with different reactivity due to the position of fluorine atoms.
Pentafluorophenyl esters: These compounds also contain the pentafluorophenyl group and exhibit similar reactivity patterns.
Uniqueness: 1-(Pentafluorophenyl)propan-2-one is unique due to the combination of the pentafluorophenyl group with a propanone backbone, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring high electron-withdrawing capacity and resistance to metabolic degradation.
Eigenschaften
IUPAC Name |
1-(2,3,4,5,6-pentafluorophenyl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O/c1-3(15)2-4-5(10)7(12)9(14)8(13)6(4)11/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYLUHZTMXOIMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C(=C(C(=C1F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-ethyl-6-fluoro-4-oxo-7-[4-(2-oxo-2H-chromene-3-carbonyl)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2889850.png)
![2-(4-ETHOXYPHENOXY)-N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]ACETAMIDE](/img/structure/B2889851.png)
![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-4-yl)methyl]propanamide](/img/structure/B2889852.png)




![4,10-Dioxa-6,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8-triene-5,11-dione](/img/structure/B2889864.png)
![2-(ADAMANTAN-1-YL)-2-(CYCLOHEXYLFORMAMIDO)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE](/img/structure/B2889865.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2889869.png)

![2,4-dichloro-N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2889871.png)
![N-benzyl-2-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2889873.png)
